Spiraeoside
Overview
Description
It is found in various plants, including the flowers of Filipendula ulmaria (meadowsweet) and the garden onion (Allium cepa) . This compound is known for its antioxidant properties and potential health benefits.
Mechanism of Action
Target of Action
Spiraeoside, a natural glycoside, primarily targets galectin-3 , a carbohydrate-binding protein . Galectin-3 plays a crucial role in controlling cell proliferation, promoting inflammatory responses, inhibiting apoptosis, and negatively regulating memory formation .
Mode of Action
This compound interacts with galectin-3 by making polar interactions with Glu184, Arg162, His158, and Asn174 . Interestingly, this compound also forms a hydrogen bond with Arg144, a non-conserved residue in the galectin family . This interaction blocks the regulations by galectin-3 .
Biochemical Pathways
This compound affects several biochemical pathways. It elevates the decrease in the expression levels of p-Akt, nuclear Nrf2, and HO-1 in AC16 cells . These proteins are part of the PI3K/Akt/Nrf2 pathway , which is involved in cell survival and oxidative stress response .
Pharmacokinetics
A study using UPLC-MS/MS method determined the pharmacokinetics and bioavailability of this compound in mice . After intravenous administration (a dose of 5 mg/kg) and oral administration (a dose of 20 mg/kg), it was found that this compound has a short half-life and an absolute bioavailability of 4.0% .
Result of Action
This compound exhibits antioxidant activity, inhibits reactive oxygen species (ROS) and malondialdehyde production . It protects AC16 cells against high glucose-induced oxidative stress, cell injury, and apoptosis . Furthermore, it has been found to have antiallergic, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Spiraeoside is a flavonoid, a class of compounds known for their diverse biochemical activities . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions within the body
Cellular Effects
This compound has been found to exhibit anti-cancer effects against certain types of cells, such as HeLa cells . It influences cell function by promoting apoptosis, a process of programmed cell death . This involves the activation of caspase-3 and caspase-9, enzymes that play a crucial role in the apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and involves multiple pathways. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. A study using an UPLC-MS/MS method was developed to determine this compound in mouse blood, and was applied to the pharmacokinetics and bioavailability of this compound after mice after intravenous (a dose of 5 mg kg −1) and oral (a dose of 20 mg kg −1) administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiraeoside can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a suitable glycosyl donor under acidic or enzymatic conditions. One common method is the use of β-D-glucopyranosyl bromide as the glycosyl donor in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources. The flowers of Filipendula ulmaria and the outer scales of Allium cepa are rich sources of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Spiraeoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quercetin and other oxidation products.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield quercetin and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucosidase.
Major Products Formed
Oxidation: Quercetin and various oxidation products.
Hydrolysis: Quercetin and glucose.
Scientific Research Applications
Spiraeoside has several scientific research applications:
Chemistry: Used as a standard compound in chromatographic analysis.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Industry: Used in the formulation of dietary supplements and functional foods.
Comparison with Similar Compounds
Similar Compounds
Quercetin: The aglycone form of spiraeoside, known for its strong antioxidant properties.
Rutin: Another quercetin glycoside with similar antioxidant and anti-inflammatory effects.
Isoquercitrin: A quercetin glycoside with glucose attached at a different position.
Uniqueness of this compound
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This glycosylation enhances its antioxidant activity and makes it more effective in certain biological systems compared to its aglycone form, quercetin .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBYZLTFSLSBY-HMGRVEAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174078 | |
Record name | Spiraeoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20229-56-5 | |
Record name | Quercetin 4′-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20229-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiraeoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiraeoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRAEOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 241 °C | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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